3-Acetoxy-2-oxopropanol Dimer
Description
3-Acetoxy-2-oxopropanol Dimer represents a specific molecular architecture where two units of 3-acetoxy-2-oxopropanol are linked together. The study of such dimers provides insights into molecular interactions, stability, and reactivity that can differ significantly from their monomeric counterparts.
From a structural standpoint, the monomeric unit, 3-acetoxy-2-oxopropanol, is a derivative of a simple polyol. Polyols are organic compounds containing multiple hydroxyl groups and are fundamental in carbohydrate chemistry. youtube.com The monomer can be viewed as a derivative of dihydroxyacetone (a ketotriose, one of the simplest carbohydrates) where one of the primary hydroxyl groups has been acetylated. wikipedia.org Dihydroxyacetone itself is known to exist as a dimer in its normal crystalline form. wikipedia.org This precedent in a closely related, simple carbohydrate suggests that the formation of a dimeric structure for its derivatives, such as 3-acetoxy-2-oxopropanol, is a chemically plausible and significant feature. The presence of the acetoxy group, along with the remaining hydroxyl and ketone functionalities, classifies this molecule and its dimer as functionalized polyol derivatives, placing them at the intersection of carbohydrate and general organic chemistry. nih.gov
The dimerization of molecules is a fundamental concept in chemistry with wide-ranging implications. openaccesspub.orgwikipedia.org In organic synthesis, dimerization can be a deliberate strategy to create larger, more complex molecules, sometimes with emergent properties not present in the monomer. chinesechemsoc.org The formation of a dimer can alter a molecule's physical properties, such as its melting point, boiling point, and solubility, and can also influence its chemical reactivity by masking or altering the accessibility of functional groups.
In the realm of chemical biology, dimerization is a critical process that governs many biological functions. nih.govfiveable.me Protein dimerization, for example, is essential for the activity of many enzymes and for signal transduction pathways. fiveable.menih.gov Small molecules that can dimerize or induce the dimerization of biological targets are of significant interest in drug discovery. nih.gov Dimeric molecules can exhibit enhanced binding affinity and selectivity for biological targets compared to their monomers. nih.gov While specific biological applications for this compound have not been reported, the principles of dimerization suggest that its biological activity, if any, could be distinct from its monomeric form. The dimeric structure could potentially interact differently with enzymes or receptors. nih.govfiveable.me
Chemical Properties of this compound
The following table summarizes the basic chemical properties of this compound, as compiled from chemical supplier data. scbt.comhbcsci.com
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₈ |
| Molecular Weight | 264.23 g/mol |
| Synonyms | 1-(Acetyloxy)-3-hydroxy-2-propanone Dimer, 1,3-Dihydroxy-2-propanone Acetate (B1210297) Dimer, 1-Hydroxy-3-acetoxy-2-propanone Dimer |
Properties
Molecular Formula |
C₁₀H₁₆O₈ |
|---|---|
Molecular Weight |
264.23 |
Synonyms |
1-(Acetyloxy)-3-hydroxy-2-propanone Dimer; 1,3-Dihydroxy-2-propanone Acetate Dimer; 1-Hydroxy-3-acetoxy-2-propanone Dimer |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of the Dimer
Enzymatic Kinetic ResolutionBiocatalysis offers a highly selective method for chiral resolution.nih.govEnzymatic kinetic resolution (EKR) is particularly effective for alcohols and their esters.nih.govA lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively catalyze the acylation of one enantiomer of the racemic alcohol (monomer) much faster than the other.diva-portal.orgThis leaves one enantiomer unreacted while converting the other to its corresponding ester. The resulting mixture of the unreacted alcohol enantiomer and the newly formed ester enantiomer can then be easily separated. This method is prized for its high enantioselectivity, often achieving excellent enantiomeric excess (ee) under mild reaction conditions.rsc.orgmdpi.com
Table 2: Applicable Chiral Resolution Techniques
| Technique | Description | Example Reagents/Enzymes | Separation Method |
|---|---|---|---|
| Diastereomeric Ester Formation | Racemic alcohol is reacted with an enantiopure acid to form separable diastereomeric esters. | (+)- or (-)-O,O'-Dibenzoyl-L-tartaric anhydride, Mosher's acid chloride. acs.org | Fractional Crystallization, Column Chromatography. |
Dimerization Equilibrium and Monomer Dimer Interconversion Dynamics
Strategies for the Acetoxylation of Propanol (B110389) Derivatives
The synthesis of the monomeric precursor to this compound necessitates the selective acetoxylation of a suitable propanol derivative. The most logical and common starting material for this pathway is 1,3-dihydroxyacetone (B48652) (DHA), a simple polyol that provides the core three-carbon skeleton. The challenge lies in selectively acetylating one of the primary hydroxyl groups.
Research into the derivatization of polyols like glycerol (B35011) and DHA has led to effective acetylation methods. A notable approach involves catalysis by n-methylimidazole in the presence of acetic anhydride. oup.comresearchgate.net This method has been successfully applied for the quantitative analysis of glycerol and DHA via gas chromatography, where rapid and complete derivatization is crucial. oup.comresearchgate.net The reaction proceeds efficiently at room temperature, demonstrating that the hydroxyl groups of DHA are susceptible to acetylation under mild conditions. oup.com
Another synthetic strategy involves starting with a pre-functionalized propanol. For instance, 1,3-diaroxy(alkoxy)-2-propanols can be oxidized to the corresponding 1,3-dihydroxyacetone derivatives. researchgate.netsioc-journal.cn This approach offers an alternative route where the hydroxyl groups intended to remain free are protected during the initial stages, followed by an oxidation step to generate the ketone functionality necessary for subsequent dimerization.
The selective functionalization of polyols is a significant area of research, with transfer hydrogenation using ruthenium catalysts being a sophisticated method for the site-selective oxidation of a single hydroxyl group, which could then be manipulated further. nih.gov While not a direct acetoxylation, this highlights the advanced catalytic systems available for precise modifications of complex polyols.
Table 1: Comparison of Acetylation Methods for Dihydroxyacetone (DHA)
| Method | Catalyst | Reagent | Conditions | Application | Reference(s) |
| Catalytic Acetylation | n-Methylimidazole | Acetic anhydride | Room Temperature, 5 min | Derivatization for GC Analysis | oup.comresearchgate.net |
| Oxidation of Precursors | Phosphorus pentoxide | Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Synthesis of DHA Derivatives | researchgate.netsioc-journal.cn |
| General Polyol Acylation | Not specified | Not specified | Not specified | Synthesis of acetoxylated polyol esters | google.com |
Dimerization Mechanisms of Acetoxy-Oxopropanol Precursors
Once the monomer, 3-acetoxy-2-oxopropanol (or its tautomer, 1-acetoxy-3-hydroxy-2-propanone), is formed, the next critical step is dimerization. The monomer exists in equilibrium with its dimeric form, which is typically a stable six-membered dioxane ring. The dimerization process is fundamentally an aldol (B89426) reaction, where one monomer molecule acts as a nucleophile (as an enol or enolate) and the other as an electrophile. libretexts.orglibretexts.orgwikipedia.org This reaction can be promoted through various catalytic modes.
Acid-Catalyzed Dimerization Routes
In the presence of an acid catalyst, the carbonyl group of the acetoxy-oxopropanol precursor is protonated, which enhances its electrophilicity. Simultaneously, the acid catalyzes the tautomerization of a second monomer molecule to its enol form. libretexts.orgwikipedia.org The nucleophilic α-carbon of the enol then attacks the protonated carbonyl of the other monomer. Subsequent cyclization and dehydration steps lead to the formation of the stable dioxane dimer structure.
This mechanism is well-established for the parent compound, 1,3-dihydroxyacetone. Its dimerization can be facilitated by acid catalysts like sulfuric acid, often at controlled temperatures (0–5°C) to minimize side reactions, achieving yields between 68-75%. smolecule.com It is expected that the acetoxylated analogue follows a similar pathway, with the acid promoting the formation of the hemiacetal intermediates that lead to the cyclic dimer.
Base-Catalyzed Dimerization Pathways
Under basic conditions, the dimerization proceeds via an enolate intermediate. A base abstracts an α-hydrogen from the monomer, creating a resonance-stabilized enolate. libretexts.orgwikipedia.org This potent nucleophile then attacks the electrophilic carbonyl carbon of a second monomer molecule. wikipedia.org The resulting alkoxide intermediate undergoes intramolecular cyclization to form the dimer. The choice of base can be critical; for instance, the dimerization of ω-formyl-2-hydroxyacetophenones is influenced by the base used (e.g., triethylamine (B128534) vs. sodium hydroxide), leading to different dimeric structures. dergipark.org.tr The aldol reaction is reversible, particularly with ketone reactants, and the position of the equilibrium depends on the thermodynamic stability of the product. libretexts.org
Thermal and Photochemical Induction of Dimerization
Thermal dimerization is often linked with acid or base catalysis, where heat is applied to drive the reaction to completion. However, purely thermal induction without a catalyst can also occur, though it may require more forcing conditions and risk the formation of degradation byproducts. mdpi.com
Photochemical dimerization offers a distinct, non-thermal route. This process involves the excitation of the carbonyl group to a singlet or triplet state upon absorption of light. wikipedia.org For ketones and aldehydes, Norrish type I reactions involve the homolytic cleavage of the α-carbon bond, creating two radical fragments that can then recombine in various ways, including dimerization. wikipedia.org Alternatively, a Norrish type II reaction involves intramolecular hydrogen abstraction to form a biradical, which is less relevant for intermolecular dimerization. wikipedia.org Metal-free photocatalytic methods have been developed for the homo- and cross-dimerization of α-hydroxy ketones, showcasing a modern approach to forming 1,4-dicarbonyl compounds. researchgate.net While specific studies on the photochemical dimerization of 3-acetoxy-2-oxopropanol are not prevalent, the general principles of ketone photochemistry suggest its feasibility. google.combeilstein-journals.org
Chemo- and Regioselective Considerations in Dimer Synthesis
The synthesis of this compound from its monomer presents significant challenges in selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. The monomer contains a carbonyl group (aldehyde or ketone), a primary hydroxyl group, and an ester (acetoxy) group. During dimerization, the key reaction is the aldol addition involving the carbonyl and the α-carbon. The hydroxyl group can also participate in forming hemiacetals, which is a productive step toward the final cyclic dimer. The acetoxy group is generally less reactive under typical aldol conditions but could be susceptible to hydrolysis under strong acid or base catalysis, which would lead to the undesired formation of the 1,3-dihydroxyacetone dimer. Therefore, mild reaction conditions are paramount to preserve the acetate (B1210297) ester.
Regioselectivity concerns which of the possible isomers is formed. In a mixed aldol reaction between two different carbonyl compounds, controlling which molecule acts as the nucleophile and which as the electrophile is crucial to avoid a complex mixture of products. wikipedia.org In the self-dimerization of an unsymmetrical ketone, regioselectivity determines which α-carbon forms the new C-C bond. For the 1-acetoxy-3-hydroxy-2-propanone monomer, the two α-carbons are not equivalent. The formation of the enol/enolate could occur at either the C1 (acetoxy-substituted) or C3 (hydroxy-substituted) position, potentially leading to different dimer structures. The stability of the resulting enolate and steric hindrance often dictate the outcome.
Modern catalytic systems have shown remarkable ability to control regio- and enantioselectivity in related reactions, such as the cobalt-catalyzed hydroacylation of dienes, where the choice of ligand and substrate structure precisely directs the outcome. nih.govacs.org
Novel Synthetic Approaches and Catalyst Development
Beyond traditional acid/base catalysis, contemporary organic synthesis offers a variety of advanced methods applicable to the dimerization of carbonyl compounds.
Table 2: Modern Catalytic Approaches Relevant to Dimer Synthesis
| Catalyst Type | Reaction | Key Features | Reference(s) |
| Metal-Organic Frameworks (MOFs) | Dihydroxyacetone isomerization | Water-tolerant Lewis acid catalyst (e.g., MIL-101(Al)-NH₂) for selective conversions. | researchgate.net |
| Photoredox Catalysis | Dimerization of α-hydroxy ketones | Metal-free, visible-light-induced reaction for dual C(sp³)-H functionalization. | researchgate.net |
| Copper-based Catalysts | Glycerol conversion to hydroxyacetone (B41140) | Heterogeneous catalysts (e.g., Cu-hydroxyapatite) that can also promote acetol dimerization at higher concentrations. | researchgate.net |
| Ruthenium Complexes | Alkyne dimerization/hydration | Hoveyda-Grubbs catalyst for sequential reactions to form α,β-unsaturated ketones. | researchgate.net |
| Cobalt(I) Catalysts | Hydroacylation of dienes | Provides highly regio- and enantioselective synthesis of functionalized ketones from simple feedstocks. | nih.govacs.org |
These novel approaches highlight a shift towards more sustainable and selective chemistry. Metal-organic frameworks (MOFs) have been explored as water-tolerant Lewis acid catalysts for the conversion of DHA. researchgate.net Photocatalysis, using either metal complexes or organic dyes, allows reactions to proceed under very mild conditions using visible light as an energy source, as demonstrated in the dimerization of α-hydroxy ketones. researchgate.net Furthermore, the development of heterogeneous catalysts, such as copper-exchanged hydroxyapatite, is crucial for industrial applications, enabling easier separation and potential for continuous flow processes. researchgate.net While not all of these methods have been explicitly applied to this compound, they represent the forefront of catalyst development for related and essential organic transformations.
Isolation and Purification Techniques for the Dimeric Compound
The effective isolation and purification of this compound from reaction mixtures are critical for obtaining a product with the high degree of purity required for subsequent applications and analytical characterization. The inherent reactivity of the monomer and the potential for side-product formation during synthesis necessitate robust purification strategies. The primary techniques employed are based on the compound's physicochemical properties, including polarity, solubility, and crystallinity. These methods typically involve a combination of extraction, column chromatography, and crystallization.
Initial workup procedures often involve quenching the reaction and removing catalysts or excess reagents. A common preliminary purification step for related acetoxy-containing compounds involves washing the crude product mixture with a dilute aqueous bicarbonate solution. This serves to neutralize any acidic by-products or catalysts, which is crucial for preventing the acid-catalyzed hydrolysis of the acetate group or degradation of the dimeric structure.
Column Chromatography
Column chromatography is a principal technique for the purification of this compound and its derivatives. Given the polar nature of the dimer, imparted by the hydroxyl and ester functionalities, silica (B1680970) gel is the most commonly utilized stationary phase. The choice of the mobile phase (eluent) is critical for achieving effective separation from impurities.
For compounds with similar polarity, such as tetra-esters of 1,3-dihydroxyacetone dimer, a non-polar/polar solvent system is effective. A typical mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as acetone (B3395972) or ethyl acetate. google.com The polarity of the eluent is carefully adjusted to control the retention time of the dimer on the column, allowing for its separation from less polar and more polar impurities. For instance, a low percentage of acetone in hexanes (e.g., 2%) has been successfully used for the chromatographic purification of similar dimeric esters. google.com Flash column chromatography, which uses pressure to increase the eluent flow rate, is often employed to improve the speed and resolution of the separation.
Crystallization
Crystallization is a powerful technique for obtaining highly pure this compound, provided a suitable solvent system is identified. The process relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures than impurities, allowing it to crystallize out of the solution upon cooling.
The selection of an appropriate crystallization solvent is determined empirically. For polar molecules like the target dimer and its analogues, polar solvents are generally effective. Ethyl acetate has been successfully used for the recrystallization of related dihydroxyacetone dimer derivatives, yielding crystalline products. google.com Ethanol is another potential solvent, as it has been used to obtain single crystals of other acetoxy-carbonyl compounds suitable for X-ray diffraction analysis. The process typically involves dissolving the crude or partially purified dimer in a minimal amount of the hot solvent and then allowing the solution to cool slowly. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.
Solvent Fractionation and Extraction
Liquid-liquid extraction and solvent fractionation can also be employed as preliminary or supplementary purification steps. These techniques separate compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. For related ketol compounds, solvent fractionation has been used as an effective isolation method. This might involve a series of extractions with different organic solvents of varying polarities to selectively remove impurities before proceeding to more refined purification techniques like chromatography or crystallization.
The table below summarizes the key parameters for the isolation and purification techniques applicable to this compound, based on methodologies reported for structurally analogous compounds.
| Technique | Parameters | Purpose | Reference |
| Washing | Dilute sodium bicarbonate solution | Neutralization of acidic impurities and catalysts. | google.com |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes/Acetone (e.g., 98:2 v/v) or Hexanes/Ethyl Acetate | Separation based on polarity. Effective for removing both more and less polar impurities. | google.com |
| Crystallization | Solvent: Ethyl Acetate or EthanolProcedure: Dissolution in hot solvent followed by slow cooling. | Final purification to obtain a highly crystalline product. | google.com |
| Solvent Fractionation | Sequential extraction with immiscible solvents of varying polarities. | Preliminary separation of components based on differential solubility. |
Reaction Mechanisms and Reactivity Profile
Mechanistic Investigations of Dimer Formation
The formation of the 3-Acetoxy-2-oxopropanol Dimer proceeds from its monomeric precursor, 3-acetoxy-2-oxopropanol. This process is analogous to the dimerization of similar simple sugars and ketoses, such as dihydroxyacetone and glycolaldehyde. google.com The dimer exists as a six-membered 1,4-dioxane (B91453) ring, which is a stable cyclic di-hemiacetal.
The mechanism involves the following key steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroxyl group of one monomer molecule onto the electrophilic carbonyl carbon of a second monomer molecule. This forms a dimeric hemiacetal intermediate.
Intramolecular Cyclization: The newly formed hydroxyl group on the first monomer unit then attacks the carbonyl carbon of the second unit within the same intermediate molecule.
Ring Closure: This intramolecular hemiacetal formation results in the closure of the six-membered 1,4-dioxane ring, yielding the stable dimeric structure. In aqueous solutions, this dimerization is a reversible equilibrium, with the compound existing as a mixture of the monomer and the cyclic dimer.
The process is typically catalyzed by either acid or base, which activates the carbonyl group for nucleophilic attack.
Hydrolysis and Transesterification Reactions of the Acetoxy Moiety
The two acetoxy groups in the dimer are esters and are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield acetic acid and the corresponding diol, 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds via a nucleophilic addition-elimination mechanism at the acetyl carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process. A general procedure for the hydrolysis of ester dimers involves refluxing the compound in a solution of sodium hydroxide (B78521) in a mixture of THF, methanol (B129727), and water. google.com
Transesterification: This reaction involves the exchange of the acetyl group with another alkoxy group from an alcohol. It can be catalyzed by either acids or bases. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. This allows for the modification of the ester functionality.
Reactions Involving the Oxo-Group and Hydroxyl Functionalities
The dimer possesses two external oxo (ketone) groups and two internal hydroxyl groups on the dioxane ring, which are key sites for various transformations.
Reductions: The ketone functional groups can be readily reduced to secondary alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the two oxo groups into hydroxyl groups to yield a tetraol derivative. google.com More powerful reducing agents could potentially also reduce the acetoxy groups. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed to reduce the ketone functionality. google.com
The ketone groups of the dimer can react with two equivalents of an alcohol or one equivalent of a diol under acidic catalysis to form acetals (historically referred to as ketals for ketone derivatives). libretexts.org This reaction is reversible and is driven to completion by removing the water formed during the reaction. masterorganicchemistry.com The formation of a cyclic acetal (B89532) using a diol like ethylene (B1197577) glycol is a common method for protecting the ketone functionality during other chemical transformations. libretexts.org
Table 1: Acetal Formation Reaction Conditions
| Reactants | Catalyst | Conditions | Product |
|---|---|---|---|
| Dimer + 2 R-OH | Acid (e.g., TsOH) | Anhydrous, removal of H₂O | Di-acetal derivative |
Data compiled from general principles of acetal formation. libretexts.orgmasterorganicchemistry.com
The α-carbon to the ketone group (the methylene (B1212753) group of the acetoxymethyl side chain) possesses protons that can be abstracted by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. Reaction with an aldehyde or another ketone would lead to the formation of a β-hydroxy ketone structure, which can subsequently dehydrate to form an α,β-unsaturated ketone. These types of condensation reactions are fundamental in carbon-carbon bond formation. wiley-vch.de
Ring-Opening and Ring-Closing Reactions of the Dioxane Ring
The 1,4-dioxane ring of the dimer is a dihemiacetal, which makes it susceptible to ring-opening under certain conditions.
Ring-Chain Tautomerism: In solution, particularly in the presence of water, acid, or base, the cyclic dimer can exist in equilibrium with its open-chain monomer, 3-acetoxy-2-oxopropanol. This ring-opening is a retro-hemiacetalization reaction. The stability of the cyclic dimer means the equilibrium generally favors the ring form, but the presence of the monomer allows for reactions characteristic of an α-hydroxy ketone.
Acid-Catalyzed Ring Opening: Treatment with strong aqueous acid can lead to the complete hydrolysis of the hemiacetal linkages, breaking the dioxane ring to release the monomeric units, which would themselves be subject to further reactions like hydrolysis of the ester groups. masterorganicchemistry.com
Ring-Opening Polymerization (ROP): While this specific dimer is not a typical monomer for ROP, related 1,4-dioxane-2,5-diones, which are cyclic di-esters, are known to undergo ring-opening polymerization to form polyesters. researchgate.net This suggests that under specific catalytic conditions, the functional groups of the this compound could potentially be involved in polymerization reactions, although this is not its primary reactivity pathway. The synthesis of other 1,4-dioxane derivatives often involves a key ring-closing step, for example, via the Williamson ether synthesis from a diol precursor. enamine.net
Investigation of Reaction Kinetics and Thermodynamics
A thorough review of available scientific literature reveals a significant gap in the direct investigation of the reaction kinetics and thermodynamics of this compound. To date, no specific studies providing detailed quantitative data, such as rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), for the reactions of this particular dimer have been published.
However, valuable insights into its expected reactivity can be drawn from studies on its parent compound, 1,3-dihydroxyacetone (B48652) (DHA), and its corresponding dimer. This compound is structurally analogous to the dimer of DHA, with the primary difference being the acetylation of one of the primary hydroxyl groups. This structural similarity allows for a scientifically informed, albeit qualitative, discussion of its likely kinetic and thermodynamic behavior.
Dimer-Monomer Equilibrium:
Like 1,3-dihydroxyacetone, 3-Acetoxy-2-oxopropanol exists in equilibrium between its monomeric and dimeric forms. scbt.com The dimer is a cyclic structure, 2,5-bis(acetoxymethyl)-2,5-dihydroxy-1,4-dioxane. In solution, particularly in aqueous environments, this dimer is expected to dissociate to yield the monomer, 3-acetoxy-2-oxopropanal.
Studies on DHA have shown that the rate of dissociation of its dimer is significantly influenced by factors such as solvent, concentration, pH, and temperature. mdpi.com For instance, the conversion of the DHA dimer to its monomer is substantially faster in water compared to aprotic solvents like DMSO. mdpi.com A similar dependency is anticipated for the 3-acetoxy derivative. The equilibrium would likely favor the monomer in dilute aqueous solutions. The presence of the acetoxy group, an electron-withdrawing group, might influence the stability of the hemiacetal linkages in the dimer, potentially affecting the equilibrium position and the kinetics of the monomer-dimer interconversion. However, without direct experimental data, this remains a hypothesis.
Reactivity of the Monomer:
Once in its monomeric form, 3-acetoxy-2-oxopropanal possesses two primary reactive centers: the ketone and the aldehyde functional groups, in addition to the ester and hydroxyl groups. The reactivity of the monomer would be governed by reactions characteristic of these functionalities.
Condensation Reactions: Base-catalyzed aldol condensation is a known reaction for trioses like DHA. mdpi.com These reactions have been confirmed to follow first-order kinetics with respect to both the triose and the base. mdpi.com The monomer of 3-acetoxy-2-oxopropanol would likely participate in similar condensation reactions, either with itself or other carbonyl-containing compounds.
Thermodynamic Considerations:
Thermodynamic data for reactions involving this compound are not available. For the related isomerization of DHA to glyceraldehyde, the free enthalpy of reaction has been reported to be in the range of 2.3 to 10.9 kJ mol⁻¹, indicating that the conversion is thermodynamically unfavorable. researchgate.net This suggests that DHA is the more stable isomer. The introduction of an acetoxy group would alter the thermodynamic parameters for similar reactions of 3-acetoxy-2-oxopropanal, but the extent and direction of this change have not been experimentally determined.
Derivatization and Analog Synthesis of 3 Acetoxy 2 Oxopropanol Dimer
Synthesis of Chemically Modified Dimer Analogs
The synthesis of chemically modified analogs of 3-acetoxy-2-oxopropanol dimer can be approached by targeting its primary functional groups: the hydroxyl groups and the acetoxy groups. The reactivity of these groups allows for a variety of chemical transformations.
One common modification is the acylation or alkylation of the free hydroxyl groups. Given the presence of multiple hydroxyl groups in polyols, achieving regioselectivity can be a challenge. However, methods for the regioselective acetylation of primary hydroxy groups in carbohydrates and related polyols are well-established, often utilizing specific catalysts and reaction conditions to differentiate between primary and secondary hydroxyls. rsc.org For instance, enzymatic acetylations have been shown to be highly selective for primary hydroxyl groups. rsc.org
Conversely, the acetoxy groups can be hydrolyzed back to hydroxyl groups, which can then be further functionalized. The selective deprotection of acetoxy groups in the presence of other ester functionalities can be achieved under mild basic or acidic conditions. For example, the treatment of acetoxy-terminated polyesters with a mixture of trifluoroacetic acid and water has been used for the selective hydrolysis of the acetoxy end groups. nih.gov
The core 1,4-dioxane (B91453) structure can also be a target for modification, although this is generally more challenging. The synthesis of various functionalized 1,4-dioxanes has been reported, often through cyclization reactions of appropriately substituted diols or epoxides. iaea.org In a related synthesis, the dimer of 1,3-dihydroxyacetone (B48652) is acetylated and then undergoes cyclocondensation with 2-mercaptoacetaldehyde diethyl acetal (B89532) to form a 1,3-oxathiolane (B1218472) derivative, demonstrating the utility of the dimer as a scaffold for building other heterocyclic systems. beilstein-journals.org
A summary of potential derivatization reactions based on the functional groups of this compound is presented below.
| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Functionality |
| Hydroxyl | Acetylation | Acetic anhydride, pyridine | Ester |
| Hydroxyl | Etherification | Alkyl halide, base (e.g., NaH) | Ether |
| Hydroxyl | Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Ketone/Aldehyde |
| Acetoxy | Hydrolysis | Dilute acid or base | Hydroxyl |
| Dioxane Ring | Ring Opening | Strong acid or base, heat | Acyclic polyol derivatives |
Functionalization at Specific Positions of the Dimeric Scaffold
Functionalization at specific positions of the this compound scaffold is key to developing a structure-activity relationship for its potential applications. The dimeric structure, which is a substituted 1,4-dioxane, has several distinct positions that can be targeted for modification.
The primary hydroxyl groups are generally the most reactive sites for substitution reactions. Their selective functionalization can be achieved using sterically hindered reagents or through enzymatic catalysis, which can distinguish between the different hydroxyl environments within the molecule. For example, lipase-mediated acetylation is a known method for the desymmetrization of diol derivatives of the dimer of 1,3-dihydroxyacetone. smolecule.com
The acetoxy groups can be selectively removed to reveal primary hydroxyl groups, which can then be subjected to a different set of chemical transformations. This protecting group strategy allows for a stepwise functionalization of the molecule. The deprotection is typically carried out using mild acidic or basic hydrolysis. researchgate.netnih.govacs.org
The carbon backbone of the dioxane ring can also be functionalized, although this usually requires more forcing conditions or a complete synthesis starting from modified monomers. The synthesis of functionalized 1,4-dioxanes has been achieved through various routes, including the Brønsted acid-catalyzed reaction of oxetanols with 1,2-diols. acs.org
The table below outlines potential strategies for regioselective functionalization.
| Target Position | Strategy | Example Reaction |
| Primary Hydroxyls | Enzymatic Acetylation | Lipase (B570770) catalysis with vinyl acetate (B1210297) |
| Acetoxy Groups | Selective Hydrolysis | Mild basic conditions (e.g., K2CO3 in methanol) |
| Dioxane Ring | Synthesis from modified monomers | Cyclization of functionalized dihydroxyacetone derivatives |
Preparation of Isotope-Labelled Analogs for Mechanistic Studies and Tracer Applications
Isotope-labeled analogs of this compound are invaluable tools for mechanistic studies and as tracers in metabolic research. The most common isotopes used are stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H).
A known isotope-labeled analog is 3-Acetoxy-2-oxopropanol-¹³C₂ Dimer. nih.govresearchgate.netsmolecule.comacs.orgacs.org While the specific synthetic route for this labeled dimer is not detailed in readily available literature, it can be inferred from the synthesis of related labeled compounds. The synthesis of [¹³C₃]dihydroxyacetone ([¹³C₃]DHA) from [¹³C₃]glyceraldehyde has been reported, providing a direct precursor for a fully labeled monomer. acs.orgnih.gov This labeled DHA can then be acetylated and subsequently dimerized, or dimerized first and then acetylated, to yield the desired labeled this compound.
Enzymatic methods also provide a pathway to labeled precursors. For instance, [1,3-¹³C]dihydroxyacetone phosphate (B84403) has been prepared from [¹³C]methanol using a system of enzymes from methylotrophic yeasts. epa.gov This highlights the potential for biosynthetic routes to produce specifically labeled building blocks.
The primary application of these labeled compounds is in metabolic flux analysis, where the incorporation and transformation of the labeled molecule can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
| Labeled Compound | Precursor | Labeling Position | Synthetic Approach |
| 3-Acetoxy-2-oxopropanol-¹³C₂ Dimer | [¹³C]-labeled dihydroxyacetone | ¹³C at various positions | Chemical synthesis involving acetylation and dimerization |
| [¹³C₃]Dihydroxyacetone | [¹³C₃]Glyceraldehyde | ¹³C at all three carbon atoms | Isomerization catalyzed by hydroxyapatite |
| [1,3-¹³C]Dihydroxyacetone phosphate | [¹³C]Methanol | ¹³C at C-1 and C-3 | Enzymatic synthesis using yeast enzymes |
Exploration of Oligomeric and Polymeric Forms
The bifunctional nature of 3-acetoxy-2-oxopropanol, with its hydroxyl and acetoxy (or hydrolyzed hydroxyl) groups, makes its monomeric or dimeric forms potential building blocks for the synthesis of oligomers and polymers.
While there is no direct literature on the polymerization of this compound, the polymerization of the related compound, dihydroxyacetone (DHA), has been explored. A patent describes the synthesis of DHA-based polymers where the hydroxyl groups are reacted to form the polymer backbone, suggesting that the hydroxyl groups on the this compound could be similarly employed. google.com
The synthesis of polyesters from diols containing acetoxy groups is a well-established field. These acetoxy groups can be part of the monomer itself or can be introduced at the chain ends using a functionalized chain transfer agent. For example, the cross-metathesis of cyclic unsaturated polyesters with cis-1,4-diacetoxy-2-butene (B1582018) has been used to produce linear polyesters with acetoxy groups at both ends. acs.org These acetoxy groups can then be hydrolyzed to hydroxyl groups, which can act as initiation sites for further polymerization, such as the ring-opening polymerization of lactones to form block copolymers. researchgate.netnih.govacs.org
The stability of the 1,4-dioxane ring under certain polymerization conditions has been demonstrated in studies on the aminolysis of poly-3-hydroxybutyrate in 1,4-dioxane to form functionalized oligomers. nih.govnih.govdntb.gov.ua This suggests that polymerization reactions could potentially proceed through the exocyclic functional groups while leaving the central dioxane ring of the dimer intact.
The table below summarizes potential polymerization strategies involving 3-acetoxy-2-oxopropanol or its derivatives.
| Polymer Type | Monomer/Precursor | Polymerization Method | Key Features |
| Polyester | Dihydroxy derivative of the dimer and a dicarboxylic acid | Polycondensation | Incorporation of the dimeric unit into the polymer backbone |
| Block Copolymer | Hydroxy-terminated oligomer derived from the dimer | Ring-opening polymerization (e.g., of caprolactone) | Synthesis of ABA-type block copolymers |
| Functionalized Polymer | Dimer as a chain transfer agent | Controlled polymerization (e.g., metathesis) | Introduction of the dimeric unit at chain ends |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are fundamental for separating the 3-Acetoxy-2-oxopropanol Dimer from reaction precursors, byproducts, and isomeric impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile, polar compounds like the acetylated dimer. The analysis of the parent compound, dihydroxyacetone, often involves reverse-phase chromatography, which is equally applicable here. acs.orgfu-berlin.de Systems may employ C8 or C18 columns with polar mobile phases, such as aqueous solutions of acetonitrile (B52724) or methanol (B129727) containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. acs.orgnih.gov Due to the presence of carbonyl and ester functional groups, detection is commonly achieved using a UV-Vis detector at wavelengths around 210 nm or 270 nm, or a Refractive Index Detector (RID) for universal detection. acs.orgfu-berlin.de
| Parameter | Typical Conditions | Purpose |
| Column | Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol mixtures. May contain 0.1% Formic Acid. | To elute the polar analyte and separate impurities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical scale columns. |
| Detector | UV-Vis (VWD/DAD) at 210 nm or 270 nm; Refractive Index (RID) | Detection of carbonyl chromophore or universal detection. |
| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |
Illustrative HPLC parameters for the analysis of this compound.
Gas Chromatography (GC) is suitable for volatile compounds and can be applied to the dimer, often requiring a derivatization step to increase volatility and thermal stability. nih.gov Silylation, converting the free hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, is a common approach. nih.gov The analysis is typically performed on a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC-MS analysis has been used to identify the related 1,3-dihydroxyacetone (B48652) dimer in complex mixtures, confirming the viability of this technique. preprints.orgresearchgate.net Care must be taken during analysis as thermal stress in the GC inlet can potentially cause dissociation of the dimer back to its monomeric form. nih.gov
| Parameter | Typical Conditions | Purpose |
| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability of the analyte. |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separation of derivatized analyte and byproducts. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |
| Inlet Temp. | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | To separate compounds based on boiling point/column interaction. |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Identification via mass-to-charge ratio or universal quantification. |
Illustrative GC parameters for the analysis of derivatized this compound.
Advanced Mass Spectrometry Applications (e.g., Tandem MS, Ion Mobility MS)
Advanced mass spectrometry techniques provide in-depth structural information beyond simple molecular weight determination.
Tandem Mass Spectrometry (MS/MS) is invaluable for structural elucidation. In this technique, the protonated molecule ([M+H]⁺) of the dimer is selected in the first mass analyzer and then subjected to fragmentation via collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer, producing a fragmentation pattern that serves as a structural fingerprint. For dioxane derivatives, fragmentation patterns can be distinct for different diastereoisomers, allowing for their differentiation. nih.gov Plausible fragmentation pathways for the this compound would include the neutral loss of acetic acid (CH₃COOH) moieties and cleavage of the 1,4-dioxane (B91453) ring.
| Ion | Proposed m/z (for C₁₀H₁₆O₈) | Proposed Identity/Origin |
| Parent Ion [M+H]⁺ | 265.09 | Protonated dimer molecule. |
| Fragment 1 | 205.07 | Loss of one acetic acid molecule from the parent ion. |
| Fragment 2 | 145.05 | Loss of two acetic acid molecules from the parent ion. |
| Fragment 3 | 133.05 | Cleavage of the dioxane ring. |
Hypothetical Tandem MS fragmentation data for this compound.
Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube. clemson.edu This technique can separate isomeric and even stereoisomeric ions that are indistinguishable by mass spectrometry alone. koreascience.kr Different diastereomers of the this compound, having different three-dimensional shapes, would exhibit different drift times and therefore different collision cross-section (CCS) values. koreascience.kr Comparing experimentally determined CCS values with those calculated from theoretical models (e.g., Density Functional Theory, DFT) can provide strong evidence for the confirmation of a specific stereoisomer's structure. koreascience.kr
Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structure and stereochemistry in solution. numberanalytics.comunipd.it
Stereochemical Assignment is achieved using a combination of 1D and 2D NMR experiments. The relative configuration of the substituents on the 1,4-dioxane ring can be established through several methods. ¹³C NMR spectroscopy is particularly sensitive to stereochemistry in such cyclic systems; for example, the chemical shifts of the acetal (B89532) carbons and their substituents are highly dependent on whether the local stereochemistry is syn or anti. univ-lemans.fr 2D NMR experiments are crucial for piecing together the structure. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, establishing connectivity within the molecule. numberanalytics.comlongdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies protons that are close in space, providing definitive evidence for the relative arrangement of substituents on the ring. numberanalytics.comlongdom.org
| Technique | Information Provided | Application to Dimer Structure |
| ¹³C NMR | Chemical shifts sensitive to local stereochemistry. | Differentiates syn vs. anti relationships of substituents. univ-lemans.fr |
| ¹H-¹H COSY | Shows through-bond proton coupling (²J, ³J). | Establishes the proton connectivity framework. longdom.org |
| NOESY/ROESY | Shows through-space proton correlations (<5 Å). | Determines the relative stereochemistry of substituents on the dioxane ring. |
| HSQC/HMBC | Correlates protons to one-bond (HSQC) or multiple-bond (HMBC) carbons. | Assigns all proton and carbon signals unambiguously. numberanalytics.com |
Application of advanced NMR techniques for the structural elucidation of this compound.
Dynamic Studies using variable-temperature NMR (D-NMR) can investigate conformational processes such as the chair-to-chair ring inversion of the dioxane ring. acs.orgkpfu.ru At low temperatures, where this inversion is slow on the NMR timescale, separate signals may be observed for axial and equatorial protons. As the temperature is raised, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. kpfu.ru Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the conformational exchange process. acs.org
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound possesses multiple stereocenters, it can exist as enantiomers. Chiroptical methods are essential for quantifying the enantiomeric purity, or enantiomeric excess (ee), of a chiral sample. thieme-connect.de
Circular Dichroism (CD) Spectroscopy is a powerful technique for this purpose. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. hindsinstruments.com By preparing a calibration curve using samples of known ee, the enantiomeric purity of a new batch can be rapidly and accurately determined. hindsinstruments.com For α-keto-acetate structures, the n→π* transition of the carbonyl group often gives rise to a characteristic signal in the CD spectrum. nih.gov
| Enantiomer | Wavelength of Max Absorption (λₘₐₓ) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R,R)-Isomer (example) | ~290 nm | Positive value (e.g., +5000) |
| (S,S)-Isomer (example) | ~290 nm | Negative value (e.g., -5000) |
| Racemic Mixture | ~290 nm | 0 |
Illustrative Circular Dichroism data for enantiomers of a chiral dimer.
This technique is particularly advantageous for high-throughput screening in asymmetric synthesis, offering a faster alternative to chiral chromatography for determining the success of an enantioselective reaction. hindsinstruments.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of the 3-Acetoxy-2-oxopropanol dimer. ijcce.ac.ir Methods like DFT with functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic energies. ijcce.ac.irmdpi.com
These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, hybridization of atoms, and stabilizing intramolecular interactions like hyperconjugation and hydrogen bonding, which are expected to be significant in this dimer due to its multiple hydroxyl and carbonyl groups. scielo.brijcce.ac.ir
Table 1: Illustrative Electronic Properties Calculated for a 1,4-Dioxane (B91453) Derivative using DFT (Note: This data is representative of calculations on related systems and not specific to this compound)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | 1.5 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 2.1 D | B3LYP/6-311G(d,p) |
This table illustrates the type of data generated from quantum chemical calculations on similar dioxane structures. ijcce.ac.ir
Conformational Analysis and Potential Energy Surfaces of the Dimer
The 1,4-dioxane ring of the this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. acs.orgresearchgate.net A thorough conformational analysis is essential to identify the most stable geometries and the energy barriers between them.
Computational methods can map the potential energy surface (PES) by systematically rotating the key dihedral angles of the ring and the side chains. Studies on similar 1,4-dioxane systems have shown that the chair conformation is typically the global minimum on the energy surface. acs.orgresearchgate.net However, the bulky acetoxymethyl and hydroxyl substituents on the dimer's ring will significantly influence the relative energies of different stereoisomers and conformers. Intramolecular hydrogen bonding between the hydroxyl groups and the ether or carbonyl oxygens can further stabilize certain conformations, potentially favoring a twist-boat or a specific chair arrangement (axial vs. equatorial substituents). scielo.brdocbrown.info A detailed theoretical conformational analysis would verify that the anti-anti-conformation represents the global minimum on the potential energy surface, though other conformations may be preferred depending on intermolecular forces in the solid state. docbrown.info
Table 2: Example of Relative Energies for 1,4-Dioxane Conformers (Note: Data is based on general findings for the parent 1,4-dioxane and will differ for the substituted dimer)
| Conformer | Relative Energy (kcal/mol) | Computational Level |
| Chair | 0.00 | BLYP/6-31G |
| Twist-Boat | 2.5 - 3.0 | BLYP/6-31G |
| Half-Chair (Transition State) | 6.0 - 7.0 | BLYP/6-31G* |
This table shows typical relative energies for basic 1,4-dioxane conformations, highlighting the stability of the chair form. acs.orgresearchgate.net
Reaction Mechanism Predictions using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and predicting product distributions. For the this compound, potential reactions could include hydrolysis of the ester groups, oxidation of the hydroxyl groups, or ring-opening reactions.
DFT calculations can be used to model the entire reaction pathway. For a given reaction, the structures of the reactants, transition states (TS), intermediates, and products are optimized. By calculating the energies of these species, a reaction energy profile can be constructed. For example, in studying the pyrolysis of 1,4-dioxane, high-level ab initio calculations were used to develop a potential energy surface for the dissociation, identifying C-O bond fission as the initial step. rsc.org Similar methods could be applied to predict the mechanism of acid-catalyzed hydrolysis of the acetoxy groups on the dimer, identifying the transition state for nucleophilic attack on the carbonyl carbon and predicting the activation energy for the reaction. researchgate.net
Molecular Dynamics Simulations for Solution-State Behavior
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation would reveal how the this compound interacts with solvent molecules (e.g., water) and how its conformation changes over time.
In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of all atoms over a period of nanoseconds to microseconds. nih.gov For the dimer, MD simulations could be used to:
Study the stability of different conformers in solution.
Analyze the patterns and lifetimes of intramolecular and intermolecular hydrogen bonds.
Calculate structural parameters like the radius of gyration and root-mean-square deviation (RMSD) to understand its flexibility.
Investigate how the dimer interacts with other molecules or surfaces, which is relevant for its applications in various chemical systems. nih.gov
Studies on 1,4-dioxane in aqueous environments have shown that it can disrupt the structure of lipid membranes by accumulating near ester groups, pushing lipid headgroups apart. nih.gov MD simulations of the this compound could provide similar insights into its behavior in biological or chemical systems.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com For the this compound, this would allow for the assignment of characteristic peaks in its experimental IR spectrum. Key vibrations would include the C=O stretch of the ester group (typically ~1740-1750 cm⁻¹), the C-O stretches of the ester and ether linkages, and the O-H stretches of the hydroxyl groups. spcmc.ac.inspectroscopyonline.com Comparing the calculated spectrum with the experimental one can confirm the predicted lowest-energy conformation. researchgate.net
NMR Chemical Shifts: Predicting NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. acs.org The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, is a standard approach. Calculated chemical shifts for different possible isomers and conformers of the dimer can be compared with experimental data to determine the exact structure present in solution. For the 1,4-dioxane ring, the chemical shifts are sensitive to the conformation (chair vs. twist) and the orientation (axial vs. equatorial) of substituents. docbrown.infoacs.orgdocbrown.info
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for 1,4-Dioxane (Note: Data is for the parent 1,4-dioxane in CDCl₃ and serves as a simple example)
| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |
| -CH₂- | 3.75 | 3.71 |
This table illustrates the high accuracy achievable in predicting NMR chemical shifts for simple dioxane systems. docbrown.infosigmaaldrich.com For the more complex this compound, such calculations would be critical in assigning its complex spectrum.
Applications As a Synthetic Building Block and Intermediate
Role in the Synthesis of Dihydropyrimidine (B8664642) Calcium Channel Blockers
The most well-documented and significant application of 3-Acetoxy-2-oxopropanol Dimer is in the synthesis of dihydropyrimidine-based calcium channel blockers. These drugs are a class of medications used to treat cardiovascular conditions such as hypertension (high blood pressure) and angina (chest pain). The dihydropyrimidine core of these drugs is crucial for their therapeutic activity, and this compound provides an efficient route to construct this heterocyclic system.
The synthesis of dihydropyrimidine calcium channel blockers often proceeds via a multicomponent reaction, such as the Biginelli reaction or a related Hantzsch-type synthesis. In these reactions, this compound serves as a key carbonyl-containing component. The general scheme involves the reaction of a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. The dimer dissociates in situ to provide the necessary aldehyde functionality for the condensation reaction.
A prominent example of a dihydropyrimidine calcium channel blocker synthesized using a derivative of this compound is Lercanidipine. The synthesis of Lercanidipine and other related dihydropyridines highlights the importance of this building block in accessing medicinally relevant scaffolds.
| Drug Class | Example Drug | Role of this compound |
| Dihydropyrimidine Calcium Channel Blockers | Lercanidipine | Precursor to the aldehyde component in the synthesis of the dihydropyrimidine core. |
Utilization in Multicomponent Reactions (MCRs)
While the synthesis of dihydropyrimidines is a prime example of a multicomponent reaction involving this compound, detailed research findings on its broader utilization in other MCRs are not widely available in the public domain. The potential for this compound to act as a C3-building block in other MCRs is theoretically plausible, given its functional group array. However, specific, well-documented examples beyond the dihydropyrimidine synthesis are scarce in readily accessible scientific literature.
Applications in the Synthesis of Other Complex Organic Molecules
The application of this compound as a precursor for other complex organic molecules is an area with limited detailed public research. Its structure suggests potential for the synthesis of various oxygenated and functionalized molecules. For instance, the monomeric form, 3-acetoxy-2-oxopropanal, could theoretically be used in aldol (B89426) reactions, Wittig-type reactions, or as a substrate for various oxidation or reduction protocols to yield a range of functionalized three-carbon units. Despite this theoretical potential, specific and detailed synthetic routes to other complex natural products or pharmaceutically active compounds are not extensively reported in the available literature.
Development of Chiral Building Blocks from the Dimer
The development of chiral building blocks from this compound is a chemically logical but not widely documented application. The dimer itself is achiral. However, the monomeric aldehyde could potentially undergo enantioselective reactions, such as asymmetric aldol or allylation reactions, to generate chiral products. These reactions would require the use of chiral catalysts or auxiliaries to induce stereoselectivity. While the principles of asymmetric synthesis support this possibility, specific and detailed research dedicated to the development of chiral building blocks derived from this compound is not readily found in published scientific literature.
Precursor in Specialized Polymer or Material Synthesis
There is no significant body of research available in the public domain that details the use of this compound as a precursor in specialized polymer or material synthesis. While related simple sugars and their derivatives can be used to create biodegradable polymers, the specific application of this dimer in polymer chemistry is not a well-established field of study based on available information.
Future Research Directions and Unexplored Avenues
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, offer a roadmap for the sustainable synthesis of 3-Acetoxy-2-oxopropanol Dimer. ijnc.irmdpi.com Traditional synthesis methods can be reimagined to minimize environmental impact by focusing on several key areas. semanticscholar.org The development of green synthetic protocols is crucial for improving the environmental footprint of chemical manufacturing. researchgate.net
Future research should prioritize the use of renewable feedstocks and environmentally benign solvents. ijnc.ir Exploring alternatives to conventional volatile organic compounds (VOCs) is a critical aspect of green chemistry. nih.gov Additionally, the adoption of energy-efficient reaction methodologies, such as microwave-assisted or ultrasound-assisted synthesis, could significantly reduce energy consumption and reaction times. ijnc.irresearchgate.net Catalysis, a cornerstone of green chemistry, offers pathways to reduce waste and energy requirements through the use of recyclable catalysts. ijnc.ir
Table 1: Potential Green Chemistry Approaches for Dimer Synthesis
| Green Chemistry Principle | Proposed Application for Dimer Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Synthesizing the dimer from biomass-derived glycerol (B35011) or dihydroxyacetone. | Reduces reliance on fossil fuels and promotes a circular economy. |
| Benign Solvents | Employing water, supercritical CO₂, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthesis process. mdpi.comnih.gov | Decreases pollution and health hazards associated with toxic solvents. |
| Energy Efficiency | Utilizing microwave irradiation or sonication to drive the acetylation and dimerization reactions. ijnc.ir | Leads to faster reaction rates, higher yields, and lower energy consumption. |
| Catalysis | Developing solid acid or base catalysts to replace homogeneous catalysts for easier separation and recycling. ijnc.ir | Minimizes waste, allows for catalyst reuse, and simplifies purification processes. |
Chemoenzymatic Synthesis of the Dimer and its Derivatives
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for producing the dimer and its derivatives with high precision. nih.gov Enzymes can operate under mild conditions of temperature and pH, often in aqueous environments, making them an attractive green alternative to traditional chemical catalysts. mdpi.com
The synthesis of this compound could benefit from the use of enzymes such as lipases for the selective acetylation of dihydroxyacetone. Subsequently, an aldolase (B8822740) could potentially catalyze the dimerization. This approach could offer high regio- and stereoselectivity. nih.gov Furthermore, multi-enzyme, one-pot systems could streamline the synthesis process, improving efficiency and reducing waste by eliminating the need for intermediate purification steps. nih.govnih.gov Research in this area could lead to the efficient production of various derivatives by employing engineered enzymes or a range of biocatalysts. frontiersin.orgrsc.org
Catalytic Asymmetric Synthesis of Chiral Dimer Analogs
The development of methods for the catalytic asymmetric synthesis of chiral analogs of this compound is a significant area for future research. Chiral molecules often exhibit different biological activities, and access to enantiomerically pure compounds is crucial for pharmaceutical and biological studies. sioc-journal.cn
Strategies for this could involve the asymmetric reduction of a precursor ketone using chiral catalysts like oxazaborolidines, a method successfully used for preparing chiral alcohols. ru.nl Another promising avenue is the use of chiral phosphoric acids as catalysts, which have proven effective in a variety of asymmetric transformations. sioc-journal.cnsnnu.edu.cn The synthesis of chiral building blocks is a key focus in modern organic chemistry. sioc-journal.cn Developing catalytic methods to control the stereochemistry during the dimer's formation would open the door to creating a library of chiral analogs for further investigation. nih.gov
Table 2: Proposed Catalytic Asymmetric Strategies
| Catalytic Approach | Description | Potential Outcome |
| Chiral Oxazaborolidine Catalysis | Asymmetric reduction of a suitable prochiral ketone precursor to form a chiral diol, followed by acetylation and dimerization. ru.nl | Access to specific enantiomers of the dimer's monomeric unit. |
| Chiral Phosphoric Acid (CPA) Catalysis | CPA-catalyzed asymmetric aldol (B89426) reaction or cyclization to form a chiral dimer scaffold directly. snnu.edu.cn | Enantioselective formation of the dimer ring structure. |
| Transition Metal Catalysis | Use of chiral transition metal complexes to catalyze key bond-forming reactions in an asymmetric fashion. nih.gov | High efficiency and selectivity in the synthesis of complex chiral structures. |
Investigation of its Role in Complex Biochemical Pathways (if applicable to non-human systems)
While the direct role of this compound in biochemical pathways is not yet established, its structural relationship to key metabolites like dihydroxyacetone phosphate (B84403) suggests it could have relevance in non-human biological systems. Future research could explore its potential as an intermediate or modulator in the metabolic pathways of microorganisms or plants. For instance, some plants produce a variety of C5 and C6 volatile compounds, including acetates, from fatty acid precursors through complex enzymatic pathways. mdpi.com Investigating whether analogous pathways could metabolize or be influenced by the dimer or its monomer could yield new insights into metabolic flexibility in these organisms. Isotope-labeled versions of the dimer could be synthesized and used as probes to trace its metabolic fate in selected biological systems. clearsynth.comlgcstandards.com
Development of Novel Reactions and Transformations Utilizing the Dimer Scaffold
The functional groups present in the this compound (and its monomeric form), including ester, ketone, and potential hydroxyl groups, make it a versatile scaffold for synthetic chemistry. scbt.com Future work should focus on developing novel reactions to transform this dimer into more complex and valuable molecules.
The dimer's structure could serve as a starting point for the synthesis of heterocyclic compounds, polyfunctionalized chains, or cyclic systems through reactions like ring-opening, cycloadditions, or functional group interconversions. colab.wsscribd.com For example, the ketone functionality could be a handle for carbon-carbon bond formation, while the ester group could be hydrolyzed to reveal a reactive hydroxyl group. The development of new synthetic methods is a constant driver of chemical innovation. researchgate.net Exploring the reactivity of the dimer under various conditions, such as with different brominating agents or in the presence of Lewis acids, could uncover new synthetic pathways. sci-hub.sedatapdf.com Such research would expand the utility of the dimer as a building block in organic synthesis. acs.org
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 3-Acetoxy-2-oxopropanol Dimer with high purity?
- Methodological Answer : Optimize dimerization via mild hydrolysis-cyclization reactions under controlled pH and temperature. For example, reactions using sodium borohydride (NaBH3CN) in methanol at room temperature (1 hour) can stabilize intermediates . Post-synthesis, employ silica gel chromatography (e.g., 0–8% MeOH in CH2Cl2) and recrystallization (e.g., ethyl acetate) to isolate the dimer . Validate purity using ¹H-NMR and ESI/APCI(+) mass spectrometry to confirm structural integrity and rule out side products .
Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. HPLC) for this dimer?
- Methodological Answer : Cross-validate results using complementary techniques. For instance, discrepancies between NMR peak integration and HPLC area normalization may arise due to co-eluting impurities. Use internal standard methods (e.g., deuterated analogs for NMR) or spiked controls in HPLC to improve accuracy . Thin-layer chromatography (TLC) can also pre-screen fractions to identify impurities before advanced analysis .
Advanced Research Questions
Q. What mechanistic insights govern the dimer’s stability under varying pH and solvent conditions?
- Methodological Answer : Conduct kinetic studies under acidic (e.g., HCl), neutral, and basic (e.g., LiOH) conditions to track degradation pathways. For example, ester hydrolysis in aqueous dioxane at room temperature (45 minutes) may cleave the acetoxy group, forming 2-oxopropanol intermediates . Monitor degradation products via LC-MS and correlate stability with solvent polarity (e.g., DMF vs. THF) to optimize storage conditions .
Q. How can computational modeling predict the dimer’s reactivity in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps of the dimer’s carbonyl and acetoxy groups. Compare activation energies for nucleophilic attack (e.g., by amines or hydrides) to experimental data from substitution reactions (e.g., acyl chloride-mediated derivatization) . Validate models with kinetic isotope effects (KIEs) in deuterated solvents .
Q. What strategies resolve contradictions in dimer quantification across spectroscopic and chromatographic methods?
- Methodological Answer : Reconcile discrepancies by calibrating instruments with certified reference materials (CRMs). For example, HPLC with UV detection may underestimate dimer concentration due to low molar absorptivity, whereas ¹³C-NMR quantitation via inverse-gated decoupling provides absolute quantification . Statistical tools like Bland-Altman plots can assess agreement between methods .
Method Development & Validation
Q. How to design a robust protocol for synthesizing derivatives of this compound?
- Methodological Answer : Target functionalization at the acetoxy or ketone moieties. For acyl derivatives, react with acetyl chloride in CH2Cl2 using Na2CO3 as a base (58% yield after 3-hour stirring) . For amine conjugates, employ HATU/DIPEA-mediated coupling in DMF (overnight reaction) . Monitor reaction progress via in-situ IR spectroscopy for carbonyl group disappearance .
Q. What advanced techniques characterize the dimer’s supramolecular interactions (e.g., hydrogen bonding)?
- Methodological Answer : Use X-ray crystallography to resolve hydrogen-bonding networks in single crystals. Pair with variable-temperature NMR (VT-NMR) to study dynamic interactions in solution. For example, temperature-dependent chemical shift changes in hydroxyl or carbonyl protons reveal solvent-mediated dimerization equilibria .
Data Interpretation & Reporting
Q. How should researchers report conflicting data on the dimer’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Contextualize findings by correlating structural features (e.g., acetoxy group lipophilicity) with assay conditions. For cytotoxicity studies, normalize results to membrane permeability metrics (e.g., logP values) . Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
